(4,6-Dichloro-5-methylpyridin-3-yl)methanol
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Overview
Description
(4,6-Dichloro-5-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04258 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms, a methyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-5-methylpyridin-3-yl)methanol typically involves the chlorination of 5-methylpyridin-3-ylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . The reaction proceeds through the substitution of hydrogen atoms on the pyridine ring with chlorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 5-methylpyridin-3-ylmethanol.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 4,6-dichloro-5-methylpyridine-3-carboxylic acid.
Reduction: Formation of 5-methylpyridin-3-ylmethanol.
Substitution: Formation of 4,6-diamino-5-methylpyridin-3-ylmethanol.
Scientific Research Applications
(4,6-Dichloro-5-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4,6-Dichloro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-3-methylpyridin-2-yl)methanol
- 4,6-Dichloro-5-ethylpyridin-3-yl)methanol
- 4,6-Dichloro-5-methylpyridin-2-yl)methanol
Uniqueness
(4,6-Dichloro-5-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H7Cl2NO |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
(4,6-dichloro-5-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-6(8)5(3-11)2-10-7(4)9/h2,11H,3H2,1H3 |
InChI Key |
FAXGJDIKJMMSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)CO)Cl |
Origin of Product |
United States |
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